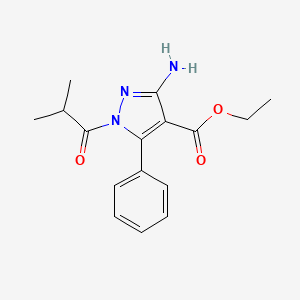

ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate involves multiple steps, including the treatment of precursors with specific reagents under controlled conditions. For instance, the synthesis of related compounds often involves reactions with ethyl 2-cyano-3,3-dimethylthioacrylate and subsequent crystallization processes to obtain the desired compound with high purity. Such synthetic routes are instrumental in producing compounds with fungicidal and plant growth regulation activities (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate and its derivatives has been extensively studied using X-ray diffraction methods. These studies reveal detailed insights into the compound's crystalline structure, including its space group, unit cell dimensions, and molecular geometry. For example, crystal structure analysis has shown that these compounds belong to specific monoclinic space groups with detailed measurements of their molecular dimensions, providing a foundation for understanding their chemical behavior and interactions (L. Minga, 2005).

Chemical Reactions and Properties

Ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate participates in various chemical reactions, leading to the formation of different heterocyclic compounds. For instance, it can undergo diazotization and coupling with active methylene reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, among other derivatives. These reactions and the resulting compounds highlight the versatility and reactivity of the pyrazole core in synthesizing complex heterocyclic structures (S. A. Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate, such as solubility, melting point, and crystal structure, are critical for its application in various domains. These properties are determined through experimental methods, including X-ray crystallography, which provides detailed insights into the compound's solid-state characteristics. Understanding these properties is essential for manipulating the compound in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, are of paramount importance. Studies involving N-acetylated derivatives have shed light on the compound's behavior in chemical syntheses and its interaction with various solvents and reagents, thereby expanding the scope of its applications in organic synthesis (Anna Kusakiewicz-Dawid et al., 2007).

Scientific Research Applications

Corrosion Inhibition

One significant application area of related pyrazole derivatives is as corrosion inhibitors for metals. For instance, pyranpyrazole derivatives have been studied for their effectiveness in protecting mild steel in industrial processes, demonstrating high efficiency due to the formation of an adsorbed protective film on the metal surface. These studies employ techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibitors' performance, which is often complemented by surface analysis methods such as SEM and AFM. Theoretical methods, including density functional theory (DFT) and molecular dynamic simulation (MD), are used to understand the interaction mechanisms at the molecular level (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Novel Compounds

Ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various novel compounds. For example, it has been used in the preparation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions. These synthesized compounds have their structures elucidated and mechanisms discussed, indicating potential applications in developing new pharmaceuticals or materials (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Crystal Structure Analysis

The crystal structure of related ethyl pyrazole-4-carboxylate derivatives has been determined, providing insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. For instance, the study of the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed its fungicidal and plant growth regulation activities, showing the importance of structure-activity relationships in designing functional materials (Minga, 2005).

Future Directions

The future directions for research on ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields of science . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of many techniques, especially due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name |

ethyl 3-amino-1-(2-methylpropanoyl)-5-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-4-22-16(21)12-13(11-8-6-5-7-9-11)19(18-14(12)17)15(20)10(2)3/h5-10H,4H2,1-3H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHPVYRIWRBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1N)C(=O)C(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)